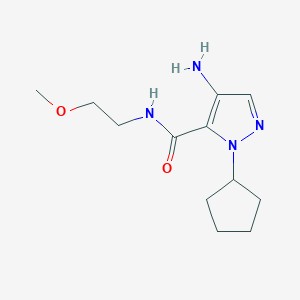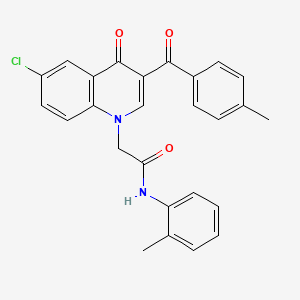
4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide, also known as CYCLOPS, is a novel compound that has been synthesized for its potential use in scientific research. This compound has been found to have a unique mechanism of action and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide involves the modulation of ion channels and the inhibition of specific enzymes involved in cell division. 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been found to bind to specific sites on these targets, altering their activity and ultimately leading to the desired effects. The unique mechanism of action of 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide makes it a promising compound for the development of new drugs with fewer side effects.
Biochemical and Physiological Effects
4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. In neuroscience, 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been shown to modulate the activity of ion channels, leading to changes in neuronal signaling. In cancer research, 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has also been found to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs with fewer side effects. 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has also been found to have high potency, making it suitable for use in small quantities. However, one of the limitations of using 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide in scientific research. One potential direction is the development of new drugs for neurological disorders such as epilepsy and chronic pain. Another potential direction is the development of new cancer therapies that target specific enzymes involved in cell division. Additionally, 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide could be used in the development of new anti-inflammatory drugs. Further research is needed to fully understand the potential applications of 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide in scientific research.
Synthesemethoden
The synthesis of 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 5-chloro-1-cyclopentyl-1H-pyrazole-4-carboxamide with sodium methoxide and 2-methoxyethylamine. The resulting product is then purified through a series of chromatography techniques to obtain the final compound. The synthesis of 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been optimized to produce high yields and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been found to have potential applications in various areas of scientific research, including neuroscience, cancer research, and drug development. In neuroscience, 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been shown to modulate the activity of ion channels, which are important for neuronal signaling. This makes 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide a potential candidate for the development of new drugs for neurological disorders such as epilepsy and chronic pain. In cancer research, 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. This makes 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
4-amino-2-cyclopentyl-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-18-7-6-14-12(17)11-10(13)8-15-16(11)9-4-2-3-5-9/h8-9H,2-7,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVVISEERLDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=NN1C2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B2839600.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2839602.png)

![benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate](/img/structure/B2839606.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-chloropyrimidine](/img/structure/B2839607.png)


![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2839613.png)

![methyl 3-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B2839618.png)
![(1S,5S)-5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2839620.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2839621.png)
![5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839622.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839623.png)